molecular formula C18H27NO2 B187962 N-(2-methoxyphenyl)undec-10-enamide CAS No. 76691-46-8

N-(2-methoxyphenyl)undec-10-enamide

Cat. No.: B187962
CAS No.: 76691-46-8
M. Wt: 289.4 g/mol
InChI Key: GDLMMSIWAXMZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)undec-10-enamide is an organic compound with the molecular formula C18H27NO2. It is a derivative of undecenamide, where the amide nitrogen is substituted with a 2-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)undec-10-enamide typically involves the reaction of 10-undecenoic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)undec-10-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides and diols: from oxidation reactions.

    Saturated amides: from reduction reactions.

    Substituted phenyl derivatives: from substitution reactions

Scientific Research Applications

N-(2-methoxyphenyl)undec-10-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)undec-10-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

76691-46-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)undec-10-enamide

InChI

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20)

InChI Key

GDLMMSIWAXMZCG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Key on ui other cas no.

76691-46-8

Origin of Product

United States

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